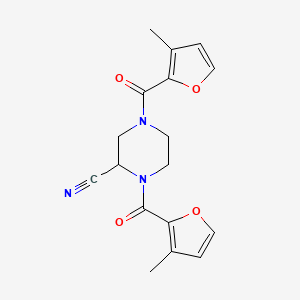
2-(4-(3-chlorophenyl)piperazin-1-yl)-N-cyclopentyl-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a phenyl piperazine derivative . It is structurally similar to Trazodone, a drug used to treat major depressive disorder, insomnia, and anxiety disorders . It is also used to treat agitation and sleep disturbances in people with Alzheimer’s disease .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, with a piperazine ring bound to a phenyl group . The InChI key for this compound is PHLBKPHSAVXXEF-UHFFFAOYSA-N .Applications De Recherche Scientifique
Antipsychotic Agents
The piperazine moiety in this compound has been explored for its potential as an antipsychotic agent. Researchers investigate its ability to modulate neurotransmitter receptors, particularly dopamine and serotonin receptors. By understanding its binding affinity and pharmacological effects, scientists aim to develop novel antipsychotic drugs with improved efficacy and reduced side effects .
Antibacterial Activity
Compounds containing piperazine rings have demonstrated antibacterial properties. Researchers have synthesized derivatives of 1,2,4-triazole with a piperazine moiety, some of which exhibit good antibacterial activity. Investigating the antibacterial potential of this compound could lead to the development of new antibiotics .
Antifungal Agents
Certain derivatives of this compound may exhibit moderate antifungal activity against Candida albicans strains. Researchers have observed activity against both ATCC 10231 and clinical isolates. Further studies can explore the structure-activity relationship to optimize its antifungal properties .
Potential Treatments for Neurodegenerative Diseases
The piperazine ring is a component in potential treatments for neurodegenerative diseases such as Parkinson’s and Alzheimer’s. Researchers investigate its ability to modulate neurotransmitter systems and protect against neuronal damage. Understanding its mechanism of action may contribute to therapeutic advancements .
Psychoactive Substances
Piperazine derivatives are sometimes used illegally as psychoactive substances for recreational purposes. While this compound may not be directly used in this context, understanding its psychoactivity-related properties contributes to the broader field of substance abuse research .
Drug Delivery Systems
The cyclopentyl-2-oxoacetamide group in this compound could be explored for drug delivery applications. Researchers investigate its role in enhancing drug solubility, stability, and bioavailability. By incorporating this moiety into drug formulations, scientists aim to improve therapeutic outcomes .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been found to interact with various receptors such as the5-hydroxytryptamine receptor 2A and the D4 dopamine receptor . These receptors play crucial roles in neurotransmission, affecting various physiological and psychological processes.
Biochemical Pathways
For instance, interaction with the 5-hydroxytryptamine receptor 2A could affect serotonin signaling, while interaction with the D4 dopamine receptor could influence dopamine signaling .
Pharmacokinetics
It is known that the piperazine moiety, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Based on the potential targets, it can be inferred that the compound might influence neuronal activity and neurotransmission, potentially leading to changes in physiological and psychological processes .
Orientations Futures
The future directions for research on this compound could involve further investigation into its potential therapeutic uses. For example, there is interest in its potential to slow cognitive loss by improving sleep in people with early stage memory loss or dementia . There is also emerging evidence from preclinical studies for a possible disease-modifying effect due to its ability to enhance proteostasis and protect against neurodegeneration in models of prion disease and frontotemporal dementia .
Propriétés
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopentyl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2/c18-13-4-3-7-15(12-13)20-8-10-21(11-9-20)17(23)16(22)19-14-5-1-2-6-14/h3-4,7,12,14H,1-2,5-6,8-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXGAWMXQGWHQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopentyl-2-oxoacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2989284.png)
![8-Chloro-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxylic acid](/img/structure/B2989285.png)

![(4-Chlorophenyl)-[3-chloro-4-(trifluoromethyl)phenyl]methanamine](/img/structure/B2989287.png)
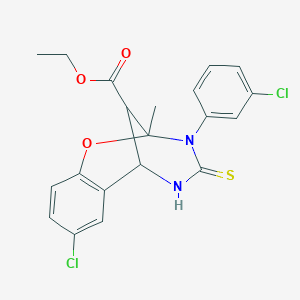
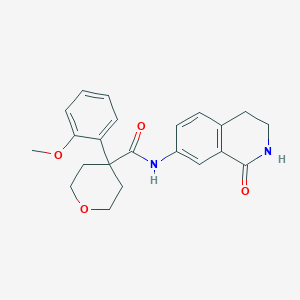
![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2989292.png)
![N-(4-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2989294.png)
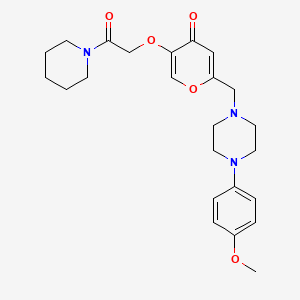
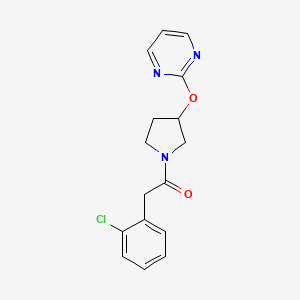
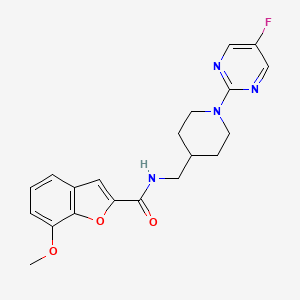
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2989303.png)
![(Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2989305.png)
